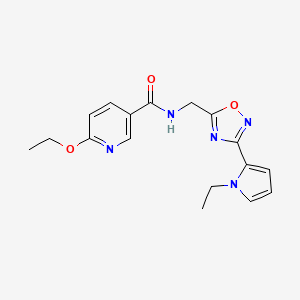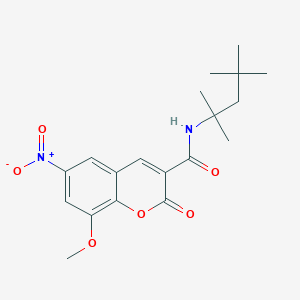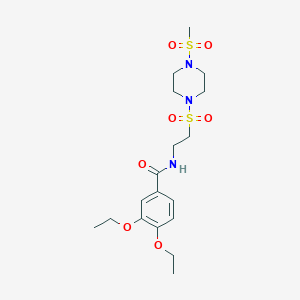![molecular formula C14H14N6 B2917761 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine CAS No. 92495-28-8](/img/structure/B2917761.png)
2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine
Vue d'ensemble
Description
2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine, or 2-AAPTA, is an organic compound with a wide range of applications in scientific research. It is a derivative of triazole, a five-membered ring composed of three nitrogen atoms and two carbon atoms. It is a versatile compound that can be used in many different applications in the lab, including as a catalyst, inhibitor, and reagent.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine derivatives have been explored for their potent and selective antitumor activity. Research suggests these compounds, through their bioactive profiles, offer a promising foundation for developing novel therapeutics aimed at treating various cancers. The mechanism of action for these benzothiazoles may involve unique metabolic transformations, highlighting their potential in precision medicine (Chua et al., 1999).
Materials Science and Photoluminescence
In materials science, particularly in the development of luminescent materials, derivatives of 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine have been synthesized and characterized for their structural and photoluminescent properties. These compounds exhibit potential applications in creating efficient organic light-emitting diodes (OLEDs) and other photoluminescent devices due to their favorable electronic properties (Gusev et al., 2011).
Drug Development and Biological Activity
The exploration of 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine derivatives in drug development has led to the discovery of compounds with significant biological activities. These activities include antimicrobial properties, suggesting these derivatives can serve as a basis for developing new antimicrobial agents. The structural modification of these compounds allows for the optimization of their biological efficacy and selectivity (Bektaş et al., 2007).
Electrochromic Devices
Research into the electrochromic properties of triphenylamine containing copolymers, incorporating 2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine, has revealed their potential for application in electrochromic devices. These studies focus on understanding the impact of π-bridge modifications on the electrochemical and spectroelectrochemical properties, offering insights into the design of advanced materials for smart windows and displays (Hacioglu et al., 2014).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to show significant antibacterial activity .
Mode of Action
It is known that triazole and its derivatives act by a similar mechanism as imidazole, which has a slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis . This suggests that the compound might interact with its targets by perturbing the bacterial cell membrane or inhibiting key enzymes in the bacterial metabolic pathways.
Biochemical Pathways
Given the antibacterial activity of triazole derivatives , it can be inferred that the compound might interfere with essential bacterial biochemical pathways, such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
It is known that triazole derivatives generally have good oral bioavailability
Result of Action
Given the antibacterial activity of triazole derivatives , it can be inferred that the compound might lead to bacterial cell death by disrupting essential cellular processes.
Propriétés
IUPAC Name |
3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c15-11-7-3-1-5-9(11)13-18-19-14(20(13)17)10-6-2-4-8-12(10)16/h1-8H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDMJBMSVRCFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)C3=CC=CC=C3N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328019 | |
| Record name | 3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine | |
CAS RN |
92495-28-8 | |
| Record name | 3,5-bis(2-aminophenyl)-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2917679.png)

![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)




![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)



![2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B2917699.png)
